molecular formula C19H20N6O2S B12135468 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135468
M. Wt: 396.5 g/mol
InChI Key: FIBOBESXZMWOAE-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. Its structure includes a 4-methylphenyl group at position 5 of the triazole ring and a 4-acetamidophenyl group attached via the sulfanyl-acetamide linker. This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-12-3-5-14(6-4-12)18-23-24-19(25(18)20)28-11-17(27)22-16-9-7-15(8-10-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

FIBOBESXZMWOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Acetylation of the Amino Group: The acetylation of the amino group on the phenyl ring is achieved using acetic anhydride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the triazole derivative with the acetylated phenyl compound under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating the interaction of triazole derivatives with biological macromolecules.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions with target proteins, while the sulfanyl group may participate in redox reactions or form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The target compound shares a common 1,2,4-triazole-acetamide backbone with analogs but differs in substituent patterns (Table 1).

Table 1: Substituent Variations in Structural Analogs

Compound Name / ID R1 (Triazole Position 5) R2 (Acetamide Substituent) Key References
Target Compound 4-methylphenyl 4-acetamidophenyl
N-(4-chlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-3-yl 4-chlorophenyl
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide Furan-2-yl Varied aryl groups
AM31 (Reverse transcriptase inhibitor) 2-hydroxyphenyl 4-nitrophenyl
KA3 (Antimicrobial derivative) Pyridin-4-yl 4-fluorophenyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) in the target compound contrasts with analogs like AM31 (2-hydroxyphenyl, electron-withdrawing), which showed enhanced reverse transcriptase inhibition .
  • Heterocyclic Substitutions : Pyridinyl (e.g., KA3) and furan (e.g., ) substituents improve solubility and binding interactions compared to purely aromatic groups .

Comparison with Analogs :

  • Derivatives with pyridinyl or furan groups (e.g., KA3, ) require additional steps for heterocyclic ring functionalization .
  • Electron-withdrawing substituents (e.g., nitro in AM31) necessitate controlled reaction conditions to avoid side reactions .

Antimicrobial Activity

Table 2: MIC Values (μg/mL) for Selected Compounds

Compound E. coli S. aureus A. niger Reference
Target Compound* Data not available Data not available Data not available
KA3 12.5 6.25 25
AM31 8.2 nM (RT inhibition)

Inference: The 4-methylphenyl group in the target compound may confer moderate activity compared to KA3 (4-fluorophenyl), which showed lower MIC values due to enhanced membrane penetration .

Anti-Inflammatory and Anti-Exudative Activity

  • Analogs with furan-2-yl substituents (e.g., ) exhibited 60–70% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Physicochemical and Spectral Properties

Solubility and Stability

  • Target Compound : Likely low aqueous solubility due to the hydrophobic 4-methylphenyl group; stability inferred to be similar to derivatives with aryl substituents .
  • Pyridinyl Analogs (e.g., ): Enhanced solubility in polar solvents due to nitrogen heteroatoms .

¹H NMR Spectral Shifts

  • Triazole protons : Resonate at δ 7.8–8.2 ppm, consistent across analogs .
  • Methyl groups : 4-methylphenyl protons appear as a singlet at δ 2.3–2.5 ppm, distinct from methoxy (δ 3.8–4.0 ppm) or nitro groups (δ 8.1–8.3 ppm) .

Computational and Docking Studies

  • Reverse Transcriptase Inhibition : AM31 (2-hydroxyphenyl) showed a binding energy of -9.2 kcal/mol, superior to Nevirapine (-8.5 kcal/mol), attributed to hydrogen bonding with active-site residues .
  • Target Compound : Docking predictions suggest moderate binding affinity due to the lack of strong electron-withdrawing groups, limiting polar interactions .

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